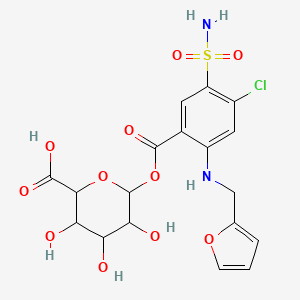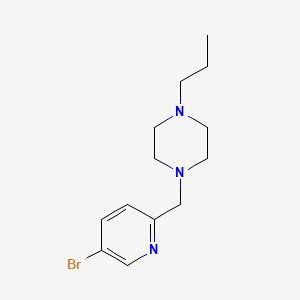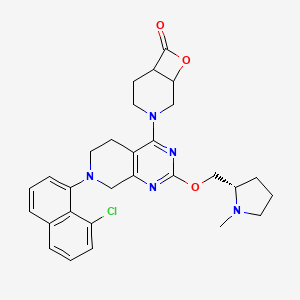
5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of an iodine atom, a methoxypropyl group, and a methyl group attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide typically involves the iodination of a thiophene derivative followed by the introduction of the methoxypropyl and methyl groups. The reaction conditions often include the use of iodine or iodinating agents, solvents like dichloromethane or acetonitrile, and catalysts such as copper or palladium complexes. The reaction is usually carried out under reflux conditions to ensure complete iodination and substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures high yield and purity of the final product. The compound is then purified using techniques like recrystallization, chromatography, or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiol derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, or organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in DMF, potassium cyanide in DMSO, organometallic reagents in anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Azides, nitriles, organometallic derivatives.
Applications De Recherche Scientifique
5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various thiophene-based compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications. It is studied for its role in drug development, particularly in the design of novel pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, including conductive polymers and organic semiconductors. It is also used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. The presence of the iodine atom and the methoxypropyl group enhances its binding affinity and specificity. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-iodo-N-(3-methoxypropyl)-2,6-dimethylpyrimidin-4-amine
- 5-iodo-N-(3-methoxypropyl)-2,6-dimethylpyrimidin-4-amine
- 5-iodo-N-(3-methoxypropyl)-2,6-dimethylpyrimidin-4-amine
Uniqueness
5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide is unique due to its specific structural features, including the thiophene ring, iodine atom, and methoxypropyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.
Propriétés
Formule moléculaire |
C10H14INO2S |
|---|---|
Poids moléculaire |
339.20 g/mol |
Nom IUPAC |
5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C10H14INO2S/c1-12(4-3-5-14-2)10(13)8-6-9(11)15-7-8/h6-7H,3-5H2,1-2H3 |
Clé InChI |
FJPDHHULDGCGSQ-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCOC)C(=O)C1=CSC(=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B14913504.png)



![3-[(5-Nitropyridin-2-yl)amino]benzoic acid](/img/structure/B14913541.png)




![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14913567.png)

